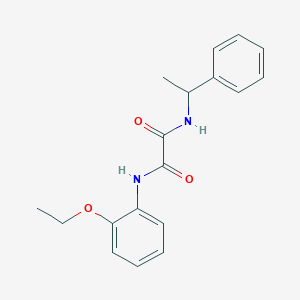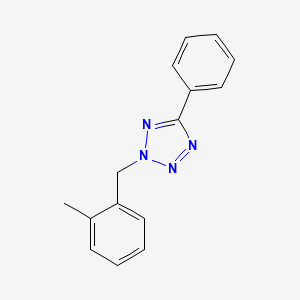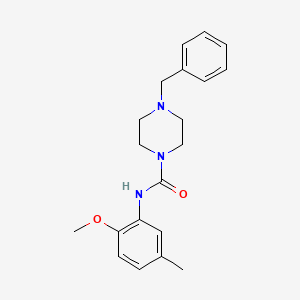
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide, also known as EEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EEPA belongs to the class of compounds known as N-acylphenylalanines and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. In
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been the subject of numerous scientific research studies due to its potential therapeutic properties. In vitro studies have shown that N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to exhibit analgesic and antipyretic effects in animal models of pain and fever.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that is involved in the development of pain, fever, and inflammation. By inhibiting COX-2 and reducing PGE2 production, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide may help to alleviate these symptoms.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to exhibit a number of biochemical and physiological effects, including the inhibition of COX-2, the reduction of PGE2 production, and the inhibition of pro-inflammatory cytokines. Additionally, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to reduce pain and fever in animal models. However, further studies are needed to fully elucidate the biochemical and physiological effects of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide in lab experiments is its potential therapeutic properties, including its anti-inflammatory, analgesic, and antipyretic effects. Additionally, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide is relatively easy to synthesize and has a high degree of purity. However, one limitation of using N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are numerous future directions for research on N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide, including the investigation of its potential therapeutic properties in human clinical trials. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide and its biochemical and physiological effects. Finally, the development of more water-soluble derivatives of N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide may help to overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 2-ethoxybenzoic acid with N-phenylethylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ethanediamine to yield N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide. Alternatively, N-(2-ethoxyphenyl)-N'-(1-phenylethyl)ethanediamide can be synthesized via a one-pot reaction of 2-ethoxybenzoic acid, N-phenylethylamine, and ethanediamine in the presence of DCC.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-23-16-12-8-7-11-15(16)20-18(22)17(21)19-13(2)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGVWTAHTZTRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5399124.png)
![3-(5-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5399139.png)
![4-benzyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5399143.png)
![ethyl 1-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5399145.png)
![N-phenyl-4-[(pyridin-3-ylamino)sulfonyl]benzamide](/img/structure/B5399165.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-isopropylpyrimidine](/img/structure/B5399175.png)
![ethyl 2-{[5-(4-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399179.png)
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5399185.png)


![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5399197.png)
![N-cyclopropyl-1'-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5399208.png)
